SAR156497

Content Navigation

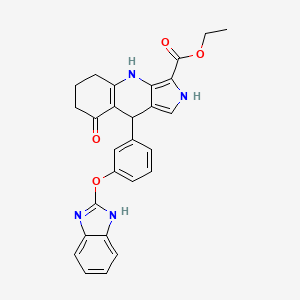

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

SAR156497 Aurora kinase inhibitor discovery

Rationale for Targeting Aurora Kinases

The Aurora family of serine/threonine kinases (A, B, and C) are essential regulators of mitosis, and their aberrant expression is a feature of a broad range of human cancers, making them attractive oncology targets [1] [2] [3]. The discovery of SAR156497 was driven by the need for a highly selective inhibitor to probe Aurora kinase biology and overcome the limitations of earlier, less selective clinical candidates [1] [4].

Discovery and Optimization of this compound

The lead compound was identified and optimized through a structure-based drug design approach on a novel series of tricyclic molecules [1]. Key objectives during optimization were to achieve exquisite selectivity for Aurora kinases over other cellular targets and to improve the compound's metabolic stability [5].

The experimental workflow for its discovery and characterization is summarized below:

Pharmacological and Selectivity Profile

This compound demonstrates potent and balanced inhibition of all three Aurora kinase isoforms with minimal off-target activity, as summarized in the table below.

| Property | Value / Description | Source / Context |

|---|---|---|

| Biochemical IC₅₀ | Aurora A: 0.6 nM; Aurora B: 1 nM; Aurora C: 3 nM | [5] |

| Cellular Activity | Inhibits Aurora A autophosphorylation and Aurora B-mediated Histone H3 phosphorylation at low nanomolar concentrations. | [4] |

| Selectivity | "Exquisitely selective" pan-Aurora inhibitor; minimal off-target activity across a broad kinase panel. | [1] [4] |

| In Vivo Efficacy | Significant efficacy in human colon adenocarcinoma HCT116 xenograft mouse models. | [1] [5] |

| Biomarker Response | In vivo efficacy correlated with decreased phosphorylation of biomarkers for Aurora A and B activity. | [5] |

In comparative studies, compounds based on the pyrimido-benzodiazipinone scaffold demonstrated more potent cellular inhibition of Aurora A autophosphorylation and Aurora B-mediated histone H3 phosphorylation than this compound, though this compound remains one of the most selective cell-permeable pan-Aurora inhibitors described [4].

Mechanism of Action and Binding

The selectivity of this compound is attributed to its unique mode of binding that stabilizes an inactivated kinase conformation. Co-crystal structures of related selective inhibitors reveal key interactions [4] [5]:

- Hinge Binding: The inhibitor core forms two hydrogen bonds with the main chain amide and carbonyl of residue A213 in the hinge region of Aurora A [4].

- DFG Conformation: The tricyclic system inserts into a deep hydrophobic pocket, stabilizing an inactive DFG-"in" conformation of the activation segment [4].

- Selectivity Determinant: A key interaction with Gln185, a residue unique to Aurora kinases, is a significant contributor to its high selectivity profile [5].

The diagram below illustrates the activation and inhibition mechanisms of Aurora A kinase.

Interpretation of Key Findings

- Significance of Selectivity: The high selectivity of this compound makes it a valuable tool for delineating the specific roles of Aurora kinases in cancer cells, separate from the effects of off-target inhibition [4].

- Therapeutic Implications: While highly potent and selective, This compound showed a narrow therapeutic window in colon adenocarcinoma xenograft studies, highlighting one of the challenges in developing Aurora kinase inhibitors as therapeutics [4].

References

- 1. This compound, an exquisitely selective inhibitor of aurora ... [pubmed.ncbi.nlm.nih.gov]

- 2. The multifaceted allosteric regulation of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting AURKA in Cancer: molecular mechanisms and ... [molecular-cancer.biomedcentral.com]

- 4. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound an exquisitely selective inhibitor of Aurora kinases [academia.edu]

SAR156497 binding mode selectivity

Structural Basis for Selectivity

The selectivity of SAR156497 is not due to a single interaction but a combination of structural factors derived from its co-crystal structure with Aurora A (PDB: 4UZH) [1].

- Critical Interaction with Gln185: The inhibitor forms a key hydrogen bond with the side chain of Gln185, a residue unique to the Aurora kinase family. This interaction is a major contributor to its selectivity over other kinases [2] [3].

- Stabilization of DFG "In" Conformation: this compound binding promotes and stabilizes an inactive kinase conformation where the activation loop, including the conserved DFG motif, adopts a specific "in" orientation. This creates a deep hydrophobic pocket [2].

- Occupation of a Unique Hydrophobic Pocket: The tricyclic core of this compound inserts into the hydrophobic pocket formed by the inactive activation segment. The specific shape and occupancy of this pocket, lined by residues like Leu263 (L263), are not tolerated by many other kinases, thus enhancing selectivity [2].

- Standard Hinge Binding: Like most ATP-competitive inhibitors, it forms two hydrogen bonds with the hinge region of the kinase, specifically with the backbone of Ala213 (A213) [2].

The diagram below illustrates the key binding interactions of this compound with the Aurora A kinase domain.

Quantitative Potency and Cellular Activity

This compound exhibits potent inhibition across all three Aurora kinase isoforms, as shown in the table below.

| Kinase Isoform | Biochemical IC₅₀ (nM) | Cellular Assay (HCT116 cells) | Observation/IC₅₀ |

|---|---|---|---|

| Aurora A | 0.6 [3] | Autophosphorylation (at T288) | Inhibition at ~40 nM [2] |

| Aurora B | 1 [3] | Histone H3 Phosphorylation (at S10) | Inhibition at ~40 nM [2] |

| Aurora C | 3 [3] | Information not specified in sources |

In cellular models, treatment with this compound leads to:

- Cell Cycle Defects: Failure of cytokinesis and accumulation of polyploid cells (4N DNA content), a classic signature of Aurora B inhibition [2].

- Anti-proliferative Effects: It demonstrates potent anti-proliferative activity in various human cancer cell lines [2].

Experimental Characterization Workflow

The binding mode and cellular efficacy of this compound were established through multiple experimental techniques.

Relevance to RASSF1A Tumour Suppressor

The Aurora A kinase phosphorylates the tumour suppressor RASSF1A, impairing its function [4]. While this compound inhibits this kinase activity, research shows that the SARAH domain of RASSF1A itself is involved in binding to Aurora A, presenting a potential alternative target for disrupting this specific oncogenic interaction without completely inhibiting the kinase [4].

Key Insights for Research

This compound represents a valuable tool for probing Aurora kinase biology due to its clean selectivity profile. Its binding mode offers a template for designing novel inhibitors that exploit unique structural features of specific kinase subfamilies. The efficacy in xenograft models supports the therapeutic potential of selective pan-Aurora inhibition, though the narrow therapeutic window noted in some studies remains a challenge for clinical translation [2].

References

- 1. 4UZH: this compound an exquisitely selective inhibitor of ... [rcsb.org]

- 2. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound an exquisitely selective inhibitor of Aurora kinases [academia.edu]

- 4. New type of interaction between the SARAH domain ... [nature.com]

In Vitro Efficacy Data for SAR156497

| Kinase Target | Experimental Context | IC₅₀ Value | Notes / Description |

|---|---|---|---|

| Aurora A | In vitro kinase assay | 0.5 nM [1] | High in vitro potency [1] |

| Aurora B | In vitro kinase assay (with incenp) | 1 nM [1] | High in vitro potency [1] |

| Aurora C | In vitro kinase assay (with incenp) | 3 nM [1] | High in vitro potency [1] |

| Aurora A | X-ray crystal structure (PDB: 4UZD) | N/A | Binds to Aurora A kinase domain; provides structural basis for selectivity [2] |

The selectivity and high potency of SAR156497 are linked to its unique binding mode to the Aurora kinase domain, as revealed by X-ray crystallography. The compound binds to the active conformation of Aurora A, forming specific interactions that explain its exquisite selectivity profile [2].

Experimental Context & Protocols

The primary in vitro data for this compound comes from standard biochemical kinase inhibition assays.

- Assay Type: The IC₅₀ values were determined from in vitro kinase assays [1]. For Aurora B and C, the assays were performed in the presence of the regulatory protein incenp (inner centromere protein), which is necessary for their full activity and accurate measurement of inhibition [1].

- Source: The data was published in a 2015 study in the Journal of Medicinal Chemistry that reported the discovery and optimization of this compound [2].

The Role of Aurora Kinases as Therapeutic Targets

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for regulating cell cycle progression, particularly during mitosis [3]. Their crucial roles include ensuring proper centrosome maturation, mitotic spindle formation, and chromosome segregation.

Because their overexpression is observed in a wide range of cancers, they have long been considered promising targets for anti-cancer therapy [3] [4]. The following diagram illustrates the central role of Aurora A in the signaling pathways that control mitosis.

Aurora A's role in key mitotic processes. Inhibitors like this compound block these functions [3].

A key to understanding Aurora A regulation is its activation by two distinct pathways, which represents a significant divergence from related kinase families and offers specific targeting opportunities [3].

Implications of the Data

The in vitro profile of this compound highlights its potential as an investigational anti-cancer agent:

- Potent Pan-Aurora Inhibition: Its low nanomolar and sub-nanomolar IC₅₀ values against all three Aurora kinases classify it as a highly potent inhibitor [1].

- Exquisite Selectivity: The compound was designed to be exquisitely selective for Aurora kinases over other cellular targets, which is a critical feature for minimizing off-target effects in a clinical setting [1] [2].

- Favorable Drug Properties: Beyond its potency, this compound was reported to combine this activity with satisfactory metabolic stability and limited inhibition of the CYP3A4 enzyme and PDE3, which are desirable properties for a drug candidate [1].

References

SAR156497 pharmacological profile

Experimental Data & Protocols

To evaluate the pharmacological profile of SAR156497, researchers typically employ a series of standardized experimental protocols. Key methodologies from the cited research include:

- Biochemical Kinase Assays: Activity against Aurora A, B, and C was confirmed using biochemical kinase assays. These experiments measure the compound's ability to inhibit the kinase function of purified proteins [1].

- Cellular Biomarker Inhibition (Western Blot): The cellular activity of the compound was assessed by its ability to inhibit the phosphorylation of specific biomarkers. This includes:

- Aurora A Autophosphorylation: A marker of its own activation state.

- Histone H3 Serine 10 Phosphorylation: A canonical substrate and biomarker of Aurora B kinase activity [1].

- FACS Cell Cycle Analysis: To investigate the effects on the cell cycle, cells are treated with the compound and then analyzed by Fluorescence-Activated Cell Sorting (FACS). This protocol quantifies DNA content, revealing the accumulation of cells with 4N DNA (polyploidy) due to failed cytokinesis, a classic effect of Aurora B inhibition [1].

- Kinome-Wide Selectivity Profiling: Selectivity was demonstrated by profiling the compound against a large panel of human kinases to confirm minimal off-target interactions [1].

- X-ray Crystallography: The high-resolution crystal structure of this compound in complex with Aurora A was solved. This protocol provides atomic-level insights into the compound's binding mode and the structural determinants of its selectivity [2].

Mechanism of Action and Signaling Pathways

The Aurora kinase family plays an essential role in mitosis, and its aberrant expression is linked to a broad range of cancers [3].

Aurora kinases regulate critical mitotic processes. This compound simultaneously inhibits Aurora A, B, and C, disrupting spindle formation, chromosome segregation, and cell division, ultimately leading to mitotic failure and cell death [3] [4] [1].

Structural Binding Insights

The high-resolution crystal structure of this compound bound to Aurora A provides a molecular rationale for its potency and exceptional selectivity [2].

The compound binds competitively in the ATP-binding site of the kinase. Key interactions include [1]:

- Hinge Region Binding: The core scaffold forms two hydrogen bonds with the backbone of residue Ala213 in the hinge region.

- Deep Hydrophobic Pocket Penetration: A unique kink in the tricyclic scaffold inserts an aromatic ring into a deep hydrophobic pocket formed by Leu263 and the activation segment. This interaction is a key selectivity determinant, as the steric requirements of this pocket are not tolerated by many other kinases.

- Solvent-Exposed Orientation: Other parts of the molecule, like a propanoylaminobenzamido moiety, are oriented toward the solvent-exposed region, which also contributes to the selective binding profile.

Comparative Inhibitor Data

The table below places this compound in context with other inhibitors from the research, highlighting its standout feature of high selectivity.

| Compound | Reported Activity | Key Characteristics |

|---|---|---|

| This compound | Pan-Aurora inhibitor (A, B, C) [3] | "Exquisitely selective," minimal off-target activity, narrow therapeutic window in vivo [1] |

| Compound 1 (from [1]) | Pan-Aurora inhibitor [1] | Highly selective, potent cellular activity, moderate off-target activity on PLK4 [1] |

| Compound 2 (from [1]) | Pan-Aurora inhibitor [1] | Highly selective, co-crystal structure with Aurora A solved, causes cell cycle arrest in some lines [1] |

| Alisertib (MLN8237) | Aurora A inhibitor [5] | Well-known selective AURKA inhibitor; has progressed to Phase III clinical trials [5] |

References

- 1. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]

- 2. 4UYN: this compound an exquisitely selective inhibitor of ... [rcsb.org]

- 3. This compound, an exquisitely selective inhibitor of aurora ... [pubmed.ncbi.nlm.nih.gov]

- 4. The multifaceted allosteric regulation of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting AURKA in Cancer: molecular mechanisms and ... [molecular-cancer.biomedcentral.com]

Structural Basis for Selectivity and Potency

The high selectivity of SAR156497 is primarily due to its unique binding mode within the ATP-binding site of Aurora kinases.

- Key Interaction with Gln185: The compound stabilizes an unusual inactive DFG-out conformation of the kinase activation loop [1]. A critical hydrogen bond is formed between the inhibitor's core scaffold and the main chain of Ala213 in the hinge region. However, the pivotal interaction involves a water-mediated hydrogen bond network with the Gln185 side chain [2]. Gln185 is a residue unique to the Aurora kinase family, and this specific interaction is a major determinant of its selectivity over other kinases.

- Potency Data: The table below summarizes its potent inhibitory activity against the three Aurora kinase isoforms [2].

| Kinase Isoform | IC₅₀ Value |

|---|---|

| Aurora A | 0.6 nM |

| Aurora B | 1 nM |

| Aurora C | 3 nM |

The following diagram illustrates the core binding mode of this compound to Aurora A kinase, highlighting the critical interactions.

This compound binding involves key hydrogen bonds with Gln185 and Ala213, stabilizing an inactive DFG-out kinase conformation.

Experimental Validation & Protocols

The characterization of this compound's interaction with Gln185 and its biological effects relied on several key experimental methodologies.

X-ray Crystallography

This technique provided the direct structural evidence for the binding mode.

- Protocol Summary: The co-crystal structure of this compound bound to the kinase domain of Aurora A was solved (PDB ID: 4UZH) [3]. The protein was expressed in E. coli, purified, and co-crystallized with the inhibitor. X-ray diffraction data were collected, and the structure was refined to a resolution of 2.00 Å [3].

- Role: This high-resolution structure visually confirmed the water-mediated hydrogen bond to Gln185 and the overall DFG-out conformation stabilized by the inhibitor [2] [3].

Biochemical Kinase Assays

These assays quantified the potency (IC₅₀) of this compound against the purified Aurora kinases.

- Protocol Summary: Standard radioactive or fluorescence-based kinase activity assays were employed. These experiments measure the transfer of the gamma-phosphate from ATP to a substrate protein or peptide. A dose-response of this compound was used to determine the concentration that inhibits 50% of the kinase activity (IC₅₀) [2] [1].

- Role: Generated the quantitative potency data (e.g., 0.6 nM for Aurora A) presented in the table above [2].

Cellular Target Engagement and Phenotypic Assays

These experiments confirmed that this compound engages its target and produces the expected biological effects in living cells.

- Western Blotting:

- Protocol: Treated cancer cells (e.g., HCT116) with this compound. Cell lysates were then analyzed by Western blot to detect levels of phosphorylated Aurora A (at Thr288) and phosphorylated Histone H3 (at Ser10), a direct substrate of Aurora B [1].

- Result: this compound treatment led to a dose-dependent decrease in these phosphorylation biomarkers, demonstrating effective cellular target inhibition [1].

- Flow Cytometry (Cell Cycle Analysis):

- Protocol: Cells were treated with this compound, fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry to determine DNA content [1].

- Result: Treatment resulted in cell cycle arrest and polyploidy (cells with >4N DNA content), a classic phenotypic consequence of Aurora B inhibition and failed cytokinesis [2] [1].

The workflow below summarizes the key experimental steps used to characterize this compound.

Key experimental workflow for characterizing this compound, from structural analysis to in vivo validation.

Comparative Profile and Significance

This compound is recognized as one of the most selective cell-permeable pan-Aurora inhibitors described, making it a valuable tool compound for research [1]. Its selectivity profile was confirmed through extensive kinase panel screening (e.g., KINOMEscan), showing minimal off-target activity [1].

- In Vivo Efficacy: In mouse models, this compound exhibited significant anti-tumor efficacy in human colon adenocarcinoma (HCT116) xenografts, which was correlated with a specific decrease in phosphorylated Histone H3, a biomarker of Aurora B inhibition [2].

- Therapeutic Context: It's important to note that while highly selective and efficacious, this compound demonstrated a narrow therapeutic window in preclinical models, a challenge that has been common for many Aurora kinase inhibitors in development [1].

References

Biochemical and Cellular Characterization of SAR156497

The tables below summarize key quantitative data for SAR156497, including its biochemical potency against Aurora kinases, its cellular activity, and its selectivity profile.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target / Process | Result / IC₅₀ Value | Context / Cell Line |

|---|---|---|---|

| Biochemical Kinase Assay | Aurora A, B, and C | Potent inhibition reported [1] | In vitro kinase assays |

| Cellular Phenotype | Aurora B-mediated Histone H3 phosphorylation | Inhibition at low nanomolar concentrations [2] | HCT116 cells |

| Cellular Viability (Cytotoxicity) | HeLa | < 10 nM [2] | Cervical cancer cell line |

| Cellular Viability (Cytotoxicity) | HCT116 | 3700 ± 2000 nM [2] | Colon cancer cell line |

| Cellular Viability (Cytotoxicity) | HEK293 | 5900 ± 1800 nM [2] | Human embryonic kidney cells |

| Cellular Viability (Cytotoxicity) | PC3 | > 10,000 nM [2] | Prostate cancer cell line |

Table 2: Selectivity and In Vivo Profile of this compound

| Property | Profile | Experimental Method |

|---|---|---|

| Kinome Selectivity | Exquisitely selective; minimal off-target activity [1] [2] | KINOMEscan profiling against 468 kinases |

| Off-targets | Minimal activity beyond Aurora kinases; potential for low PLK4 inhibition [2] | Biochemical and cellular assays |

| In Vivo Efficacy | Demonstrated efficacy in colon adenocarcinoma xenograft models [1] | Mouse xenograft studies |

| Therapeutic Window | Narrow therapeutic window in xenograft studies [2] | In vivo efficacy vs. toxicity assessment |

Key Experimental Protocols for Characterization

The robust characterization of this compound relied on several key experimental methodologies.

- 1. Biochemical Kinase Assays: These assays measure the direct inhibition of kinase activity. Recombinant Aurora A, B, or C kinase domains are incubated with ATP and a substrate. The rate of substrate phosphorylation is quantified in the presence of varying concentrations of this compound to determine the IC₅₀ value [2].

- 2. Cellular Target Engagement (Western Blot): This protocol assesses a compound's ability to engage its target in a live-cell context. Cells are treated with this compound, lysed, and proteins are separated by gel electrophoresis. Phospho-specific antibodies against Aurora A autophosphorylation site (e.g., T288) and the Aurora B substrate (Histone H3 at S10) are used to confirm on-target activity [2].

- 3. Cell Cycle Analysis (FACS): Inhibition of Aurora B disrupts cytokinesis, leading to polyploidy. Cells treated with this compound are fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by Flow Cytometry. An accumulation of cells with >4N DNA content indicates Aurora B inhibition [2].

- 4. Kinome-Wide Selectivity Profiling (KINOMEscan): This defines selectivity. This compound is screened at a single concentration (e.g., 1 μM) against a large panel of human kinases. The results are reported as % control, with high selectivity indicated by very few kinases other than Auroras being inhibited [2].

- 5. In Vivo Efficacy Studies (Mouse Xenograft): To evaluate antitumor activity, immunocompromised mice are implanted with human cancer cells. This compound is administered, and tumor volume is measured over time versus a control group to assess efficacy [1] [2].

Structural Basis for Selectivity

The high selectivity of pyrimidine-based Aurora kinase inhibitors like this compound is attributed to their specific interactions with the kinase's ATP-binding site. The following diagram illustrates the general binding mode that confers this selectivity.

Binding mode of selective Aurora kinase inhibitors. The inhibitor core forms key hydrogen bonds with the hinge region, while a tricyclic system fits into a unique hydrophobic pocket [2].

Research Implications and Considerations

This compound represents a valuable tool for basic research. Its primary value lies in its exquisite selectivity, which allows researchers to dissect the specific functions of Aurora kinases in cellular processes without the confounding effects of off-target inhibition [1] [2].

However, there are important considerations for its use. The compound demonstrated a narrow therapeutic window in vivo, limiting its potential for direct clinical development [2]. Furthermore, while highly selective across the kinome, some activity against Polo-like Kinase 4 (PLK4) was noted for related compounds, which should be considered when interpreting results [2].

References

SAR156497 in vivo xenograft models protocol

PDX Model Generation Workflow

The following diagram illustrates the key stages in generating and utilizing Patient-Derived Xenograft (PDX) models for preclinical drug evaluation.

Establishing the Xenograft Model

A well-established xenograft model is foundational for reliable in vivo testing. Key considerations and steps are outlined below.

Key Considerations for Model Selection

| Aspect | Description & Rationale |

|---|---|

| Mouse Strain | NSG (NOD-scid IL2Rγnull) mice are recommended for their superior engraftment capability, especially for human immune system reconstitution [1] [2]. |

| Model Type | Patient-Derived Xenografts (PDX) are preferred as they better recapitulate the molecular and histological heterogeneity of original human tumors compared to cell line-derived models [3] [2]. |

| Implantation Site | Subcutaneous injection is common for easy tumor measurement. Orthotopic injection (e.g., into the mammary fat pad for breast cancer) provides a more physiologically relevant tumor microenvironment [2]. |

Step-by-Step Protocol for PDX Generation

Sample Preparation:

- Source: Obtain patient tumor samples from a tissue bank or collaborating hospital under approved Institutional Review Board (IRB) protocols [1].

- Processing: Mechanically mince the tumor tissue into ~2 mm³ fragments using sterile scalpels. Alternatively, digest the tissue into a single-cell suspension using a cocktail of collagenase and hyaluronidase in DMEM:F12 medium [1] [2].

Mouse Humanization (Optional, for immuno-oncology studies):

Tumor Implantation:

- Anesthetize the mouse (e.g., using ketamine/xylazine) [1].

- For subcutaneous implantation, use a trocar or syringe to place a tumor fragment (or 0.5-2 million cells in 200 µL HBSS) into the right dorsal flank [2].

- For orthotopic implantation, such as in the mammary fat pad, a minor surgical procedure is required to expose and inject the tissue [2].

PDX Expansion and Engraftment Monitoring:

Drug Efficacy Testing Protocol

Once the model is established, you can proceed to evaluate the efficacy of your test compound.

Experimental Design Parameters

| Parameter | Standard Protocol Details |

|---|---|

| Group Allocation | Randomize mice into control and treatment groups once tumors are palpable (~100-200 mm³) to ensure equivalent starting tumor volumes. |

| Dosing Route | Common routes include intraperitoneal (IP) injection and oral gavage. The choice depends on the compound's pharmacokinetics [2]. |

| Dosing Schedule | Varies by compound. Example: Administer the drug 3 times per week for a 3-4 week period, starting a few days after tumor implantation (prevention) or after tumor establishment (treatment) [4] [2]. |

| Control Groups | Essential to include a vehicle control group (e.g., PBS) and potentially a positive control group (e.g., an established chemotherapeutic). |

Tumor Monitoring and Endpoint Analysis

Tumor Measurement:

Clinical Scoring:

Endpoint Analysis:

- At the end of the study, tumors are harvested for ex vivo analysis, such as Western blotting to assess protein expression (e.g., AURKA downregulation) or immunohistochemistry to examine tissue morphology and biomarker presence [4].

Key Technical Notes

- Sterile Technique: The entire process of cell isolation and tumor implantation must be performed under sterile conditions to prevent infection in immunocompromised mice [1].

- Statistical Analysis: Plan for appropriate group sizes (typically n=5-10) to ensure statistical power. Data are often analyzed using software like SPSS or FlowJo, with Student's t-test or ANOVA used for comparisons [4] [1].

- Animal Welfare: All procedures must be approved by the institutional Ethical Committee for the Use of Experimental Animals [1].

References

- 1. Protocol to generate a patient derived xenograft model of ... [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived ... [pmc.ncbi.nlm.nih.gov]

- 3. Xenograft as In Vivo Experimental Model [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of deschloro ... [pmc.ncbi.nlm.nih.gov]

Application Note: SAR156497 and G2/M Phase Cell Cycle Analysis

AN-001: Evaluating Cell Cycle Arrest and Polyploidy Induction via SAR156497 Treatment

1. Introduction Aurora kinases A, B, and C are serine/threonine kinases essential for mitosis [1]. This compound is a highly selective inhibitor of all three Aurora kinases (IC₅₀ = 0.5 nM for Aurora A, 1 nM for Aurora B, 3 nM for Aurora C) [2] [3]. By inhibiting Aurora B activity, this compound disrupts cytokinesis, leading to failed cell division and the accumulation of cells with 4N DNA content (polyploidy) [4]. This application note details methods to quantify these effects.

2. Key Experimental Findings Treatment with 500 nM this compound for 48 hours in HCT116 cells results in significant accumulation of cells with 4N DNA content, characteristic of failed cytokinesis [4]. The table below summarizes key cellular activity data.

Table 1: Cellular Activity of this compound in Human Cancer Cell Lines [4]

| Cell Line | Cell Viability IC₅₀ (nM) | Phenotype after 48h (500 nM) |

|---|---|---|

| HCT116 | 3700 ± 2000 | Polyploidy (4N DNA accumulation) |

| HeLa | 6.0 ± 1.5 | Polyploidy (4N DNA accumulation) |

| HEK293 | 5900 ± 1800 | Polyploidy (4N DNA accumulation) |

3. Mechanism of Action and Workflow The core mechanism involves this compound binding to Aurora kinases, inhibiting their catalytic activity. This primarily disrupts Aurora B function, which is crucial for cytokinesis, leading to cell cycle disruption [4] [5].

The following diagram illustrates the experimental workflow from cell treatment to data analysis:

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis by DNA Content Measurement

1.1 Principle This protocol uses flow cytometry to measure cellular DNA content. Cells treated with this compound that fail cytokinesis will contain twice the normal DNA content (4N), appearing as a distinct population in a DNA histogram [4] [6].

1.2 Materials

- Cell Lines: HCT116, HeLa, or other adherent cancer cell lines [4].

- Compound: this compound (e.g., Adooq Bioscience, Catalog No. A12821). Prepare a 10 mM stock solution in DMSO and store at -20°C.

- Staining Solution: Propidium Iodide (PI) or a ready-to-use kit like the Invitrogen FxCycle Violet Stain [6].

- Other Reagents: Phosphate-Buffered Saline (PBS), 70% ethanol, RNase A.

- Equipment: Flow cytometer, cell culture incubator, centrifuge.

1.3 Procedure

Seed and Treat Cells:

- Seed cells in 6-well plates and allow to adhere overnight.

- Treat with this compound. A recommended concentration is 500 nM for 48 hours [4]. Include a DMSO vehicle control.

Harvest and Fix Cells:

- Collect both floating and trypsinized adherent cells.

- Centrifuge at 300 x g for 5 minutes and wash with PBS.

- Resuspend cell pellet in 0.5 mL PBS and fix by adding 4.5 mL of ice-cold 70% ethanol drop-wise while vortexing. Incubate at -20°C for at least 2 hours.

Stain DNA:

- Centrifuge fixed cells, remove ethanol, and wash with PBS.

- Resuspend cell pellet in 0.5 mL PI/RNase Staining Solution (per manufacturer's instructions).

- Incubate for 15-30 minutes at room temperature in the dark.

Acquire and Analyze Data:

- Analyze samples on a flow cytometer using a 488 nm laser and measuring fluorescence emission at >560 nm.

- Collect data from at least 10,000 events per sample.

- Use software to analyze the DNA content histograms and quantify the percentage of cells in G1 (2N), S (2N-4N), and G2/M (4N) phases. The polyploid population will be >4N.

Protocol 2: Biomarker Analysis by Western Blot

2.1 Principle This protocol validates target engagement by this compound by monitoring the inhibition of Aurora A and B kinase activity through specific phosphorylation biomarkers [4].

2.2 Materials

- Primary Antibodies:

- Anti-phospho-Histone H3 (Ser10) (to assess Aurora B inhibition).

- Anti-phospho-Aurora A (Thr288) or total Aurora A (to assess Aurora A auto-phosphorylation inhibition).

- Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

- General Western Blot supplies.

2.3 Procedure

Treat and Lyse Cells:

- Treat cells with this compound. Effective inhibition of biomarkers is observed at concentrations below 40 nM [4].

- Lyse cells in ice-cold lysis buffer for 30 minutes, then centrifuge at 14,000 x g for 15 minutes to collect supernatant.

Perform Western Blot:

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block membrane and incubate with primary antibodies overnight at 4°C.

- Incubate with HRP-conjugated secondary antibody and develop with ECL reagent.

- Expected Result: A dose-dependent decrease in p-Histone H3 (Ser10) and p-Aurora A (Thr288) signals.

The following diagram summarizes the key molecular events and detectable changes following this compound treatment:

Anticipated Results & Data Interpretation

Table 2: Key Assay Readouts and Interpretation

| Assay | Expected Result with this compound | Biological Interpretation |

|---|---|---|

| DNA Content Flow Cytometry | Emergence of a distinct peak with >4N DNA content; increase in G2/M (4N) population. | Failure of cytokinesis leading to polyploidy [4]. |

| p-Histone H3 (S10) Western Blot | Dose-dependent decrease in signal intensity. | Direct inhibition of Aurora B kinase activity [4]. |

| p-Aurora A (T288) Western Blot | Dose-dependent decrease in signal intensity. | Direct inhibition of Aurora A autophosphorylation and activation [4]. |

Troubleshooting and Best Practices

- Optimizing Treatment Duration: The 48-hour treatment is standard to observe polyploidy [4]. For earlier events (mitotic arrest), analyze cells at 16-24 hours.

- DMSO Control: The final DMSO concentration in all assays should be low (e.g., ≤0.1%) to avoid solvent toxicity.

- Gating for Viability: Use a viability dye (e.g., DAPI) to exclude dead cells during flow cytometry analysis for more accurate cell cycle profiling.

- Antibody Specificity: Always validate antibodies for phospho-epitopes using appropriate controls.

References

- 1. This compound, an exquisitely selective inhibitor of aurora ... [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) SAR an exquisitely selective inhibitor of... - Academia.edu 156497 [academia.edu]

- 3. Cell Cycle inhibitors [adooq.com]

- 4. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]

- 5. The multifaceted allosteric regulation of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Cycle Analysis Assays | Thermo Fisher Scientific - RU [thermofisher.com]

SAR156497 Aurora kinase inhibition IC50 values

Quantitative Profiling of SAR156497

The table below summarizes the key inhibitory profile of this compound against its primary targets.

| Target | IC₅₀ Value | Experimental Context |

|---|---|---|

| Aurora A | 0.6 nM | Cell-free biochemical assay [1] |

| Aurora B | 1 nM | Cell-free biochemical assay [1] |

| PDE3 | 4 µM (4000 nM) | Cell-free biochemical assay [1] |

This data shows that this compound is a highly potent and equipotent inhibitor of both Aurora A and Aurora B. Its activity against PDE3 is several thousand-fold weaker, indicating a selective profile for Aurora kinases [1].

Experimental Application Notes

Biochemical Kinase Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Aurora kinases.

- Principle: A radiometric or luminescent assay measures the transfer of the gamma-phosphate group of ATP to a substrate peptide or protein in the presence of the inhibitor.

- Key Reagents: Purified, active Aurora A or B kinase; ATP; peptide/protein substrate (e.g., Histone H3 for Aurora B); this compound (serial dilutions in DMSO); detection reagents (e.g., ( ^{33}P )-ATP for radiometric assays or ADP-Glo for luminescent assays).

- Procedure:

- Prepare a reaction buffer suitable for kinase activity.

- Incubate the kinase with varying concentrations of this compound for a pre-determined time.

- Initiate the reaction by adding a mixture of ATP and substrate.

- Stop the reaction after a specific period.

- Quantify the amount of phosphorylated product.

- Plot the inhibition data and calculate the IC₅₀ value using non-linear regression analysis.

Cellular Target Engagement and Phenotypic Assay

This protocol assesses the on-target effect of this compound in cultured cancer cells by monitoring biomarker phosphorylation and cell cycle progression.

- Principle: Inhibition of Aurora A and B in cells leads to loss of specific phosphorylation marks and causes characteristic mitotic defects and polyploidy.

- Key Reagents: Adherent cancer cell line (e.g., HCT116, HeLa); this compound; DMSO vehicle control; antibodies for Western blot (anti-phospho-Histone H3-Ser10, anti-phospho-Aurora A-Thr288); propidium iodide for cell cycle analysis.

- Procedure:

- Seed cells and allow them to adhere.

- Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a DMSO control for 24-48 hours.

- For biomarker analysis (Western Blot):

- Lyse cells and quantify protein.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe with antibodies against phospho-Histone H3 (Ser10) - a direct substrate of Aurora B - and phospho-Aurora A (Thr288) - an autophosphorylation site indicative of its activity.

- This compound treatment should cause a concentration-dependent reduction in these phosphorylation signals [2].

- For phenotypic analysis (Cell Cycle/FACS):

- Harvest cells, fix, and stain DNA with propidium iodide.

- Analyze DNA content by flow cytometry.

- Inhibition of Aurora B prevents proper cytokinesis, leading to an accumulation of cells with 4N DNA content (polyploidy) after 48 hours of treatment, a hallmark of Aurora B inhibition [2].

Aurora Kinase Signaling and Inhibitor Mechanism

The following diagram illustrates the central roles of Aurora kinases in mitosis and the cellular consequence of their inhibition by a compound like this compound.

Aurora Kinase Function and Inhibitor Mechanism

Research Applications and Context

This compound is primarily used as a tool compound for basic research due to its exceptional selectivity, which helps isolate the effects of Aurora kinase inhibition from other off-target activities [2] [3].

- Mechanistic Studies: Its high selectivity makes it ideal for delineating the specific roles of Aurora A and B in mitotic processes, cell cycle checkpoints, and their non-mitotic functions.

- In Vivo Limitations: While it has shown efficacy in animal models like colon adenocarcinoma xenografts, it has been reported to have a narrow therapeutic window, which may limit its clinical translation [2].

- Structural Insights: The binding mode of this compound has been elucidated through X-ray crystallography (PDB ID: 4UZD), providing a structural basis for its high selectivity, which can inform the design of next-generation inhibitors [4].

Experimental Workflow

A typical workflow for characterizing the effects of this compound in a cellular model is summarized below.

Workflow for Cellular Characterization

Key Questions for Researchers

When incorporating this compound into your research, consider the following:

- What is the optimal treatment duration for observing the desired phenotypic outcome (e.g., short-term for mitotic arrest vs. long-term for polyploidy and cell death) in your specific cell model?

- Have you included appropriate controls, such as a structurally distinct Aurora inhibitor (e.g., VX-680, Alisertib) to help confirm that observed phenotypes are on-target?

- How does the selectivity profile and potency of this compound compare to other Aurora inhibitors in the context of your specific research question?

References

- 1. This compound | Aurora Inhibitor [medchemexpress.com]

- 2. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an exquisitely selective inhibitor of aurora ... [pubmed.ncbi.nlm.nih.gov]

- 4. 4UZD: this compound an exquisitely selective inhibitor ... [rcsb.org]

SAR156497 metabolic stability testing

SAR156497 Compound Profile

This compound is documented in the literature as an exquisitely selective pan-inhibitor of Aurora kinases A, B, and C [1] [2]. It was developed as a potential anticancer therapy due to the crucial role of Aurora kinases in cell cycle regulation and their aberrant expression in many cancers [1].

One independent study characterized it as one of the most selective, cell-permeable pan-Aurora inhibitors described to date, using it as a control compound in their experiments [3]. The table below summarizes its key biochemical and cellular activities from available data:

| Parameter | Description / Value |

|---|---|

| Molecular Target | Pan-inhibitor of Aurora Kinases A, B, and C [1] [2] |

| Reported IC₅₀ Values | Aurora A: 0.6 nM; Aurora B: 1 nM; Aurora C: 3 nM [2] |

| Cellular Activity | Inhibits Aurora A auto-phosphorylation & Aurora B-mediated histone H3 phosphorylation [3] |

| In Vivo Efficacy | Showed efficacy in human colon adenocarcinoma HCT116 xenograft models [2] |

| Therapeutic Limitation | Narrow therapeutic window observed in xenograft studies [3] |

Metabolic Stability Assay Protocol

While metabolic stability data for this compound is not public, the following standardized protocol details how such an assay is conducted using hepatocytes, which was the method referenced in the context of other Aurora inhibitors [3].

Workflow Overview

The diagram below illustrates the key stages of the metabolic stability assay.

Materials and Reagents

- Test Compound: this compound or other candidate (e.g., prepared as a 1 mM stock solution in DMSO).

- Hepatocytes: Fresh or cryopreserved hepatocytes from human, mouse, rat, or dog. Viability should be >80%.

- Incubation Medium: Appropriate hepatocyte incubation buffer (e.g., Krebs-Henseleit buffer, Williams' E medium).

- Stop Solution: Ice-cold methanol containing a suitable internal standard (e.g., Dextromethorphan, Diazepam, Midazolam, Phenacetin, Naloxone) [4].

- Equipment: CO₂ incubator (37°C), centrifuge, LC-MS/MS system.

Step-by-Step Procedure

Cell Preparation

- Thaw cryopreserved hepatocytes rapidly at 37°C.

- Dilute hepatocytes to a concentration of 0.5 x 10⁶ cells/mL in pre-warmed (37°C) incubation medium and equilibrate for 10 minutes [4].

Incubation

Time-point Sampling

- At predetermined time points (e.g., 0, 5, 10, 20, 40, and 60 minutes), withdraw a sample aliquot (e.g., 25 µL) from the incubation mixture [4].

- Immediately transfer the aliquot into a tube containing a large volume of ice-cold stop solution (e.g., 300 µL methanol with internal standard) to halt metabolic activity [4].

Sample Processing

- Vortex the quenched samples thoroughly.

- Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

- Collect the supernatant for analysis.

LC-MS/MS Analysis

- Inject the supernatant onto the LC-MS/MS system.

- Use generic gradient elution methods suitable for a wide range of small molecules.

- Monitor the peak area of the parent compound (this compound) at each time point.

Data Analysis and Calculations

- Response Ratio: For each injection, calculate the Response Ratio (RR) as (Peak Area of Test Compound) / (Peak Area of Internal Standard) [4].

- Elimination Rate Constant (k): Plot the natural logarithm of the Response Ratio (Ln(RR)) versus time. The slope of the linear regression line is the elimination rate constant, ( k ) (min⁻¹). This slope is negative, so use its absolute value for calculations [4].

- Half-life (( t_{1/2} )): Calculate the in vitro half-life using the formula: ( t_{1/2} (min) = \frac{Ln(2)}{k} ) [4].

- Intrinsic Clearance (( CL_{int} )): Calculate intrinsic clearance using the formula: ( CL_{int} (\mu L/min/10^6 cells) = \frac{0.693}{t_{1/2}} \times \frac{Volume of Incubation (\mu L)}{Number of Cells (10^6)} ) [4].

Key Limitations and Notes

- No Public Data for this compound: The most significant constraint is the absence of specific metabolic stability half-life or clearance values for this compound in the public domain. The provided protocol is a standard industry approach for obtaining this critical data.

- Context from Related Compounds: A study on other Aurora kinase inhibitors (compounds 1 and 2) reported low metabolic stability in mouse hepatic microsomes, with half-lives of 7.5 and 2.9 minutes, respectively, suggesting this may be a challenge for this chemical series [3].

- Assay Variations: Metabolic stability can also be assessed using liver microsomes or S9 fractions instead of intact hepatocytes. The choice of system depends on the specific pathways of interest (e.g., Phase I vs. Phase II metabolism).

References

- 1. This compound, an exquisitely selective inhibitor of aurora ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound an exquisitely selective inhibitor of Aurora kinases [academia.edu]

- 3. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic stability assay in human, rat, dog or mouse ... [protocols.io]

Experimental Data and Assay Context

The table below summarizes the available quantitative information and relevant reference data for context.

| Compound / Context | Assay Type / Target | Key Quantitative Data (IC₅₀ / Kᵢ) | Source |

|---|---|---|---|

| SAR156497 | Aurora Kinases (A, B, C) | 0.6 nM (Aurora A), 1 nM (Aurora B), 3 nM (Aurora C) [1] | Journal of Medicinal Chemistry |

| This compound Development | CYP3A4 Inhibition | Identified as a key parameter to be reduced during optimization; specific IC₅₀ value not reported [1] | Journal of Medicinal Chemistry |

| Related Pyridine Inhibitor | CYP2C19 Inhibition | IC₅₀ < 0.4 μM (Example of a strong CYP inhibition issue in a similar Aurora inhibitor project) [2] | Bioorganic & Medicinal Chemistry Letters |

| Reference Inhibitors (CYP3A4) | CYP3A4 Inhibition | Ketoconazole: 4.07 nM; Proadifen: 0.28 nM; Aminobenzotriazole: 6.38 nM [3] | Reaction Biology Assay Service |

Detailed Protocol for Fluorescence-Based CYP3A4 Inhibition Assays

While data for this compound itself is limited, you can apply standardized, high-throughput assay protocols to evaluate its CYP3A4 inhibition potential. The following protocol is synthesized from general best practices and commercial assay service descriptions [3] [4].

Key Principles and Materials

- Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) for CYP3A4 inhibition.

- Mechanism: The assay measures the compound's ability to inhibit the conversion of a non-fluorescent substrate into a fluorescent product by the CYP3A4 enzyme.

- Essential Materials:

- Enzyme Source: Recombinant CYP3A4 enzyme with NADPH-P450 reductase (e.g., in microsomes from baculovirus-infected insect cells) [3].

- Substrate: A fluorescent probe substrate specific to CYP3A4 (e.g., Vivid BOMCC) [3].

- Cofactor: NADPH regenerating system.

- Reference Inhibitors: Ketoconazole (potent inhibitor) for use as a positive control.

- Test Compound: this compound, dissolved in DMSO (ensure final DMSO concentration is ≤1%).

- Buffer: Appropriate phosphate or Tris buffer (pH 7.4).

- Equipment: Fluorescence microplate reader.

Workflow Diagram

The diagram below outlines the key stages of the experimental workflow.

Step-by-Step Procedure

Reaction Mixture Setup:

- Prepare a master mixture containing the assay buffer and recombinant CYP3A4 enzyme.

- Add the fluorescent substrate (e.g., Vivid BOMCC) to the master mixture. The final substrate concentration should be at or below its Kₘ value to ensure sensitivity to competitive inhibition.

Compound Pre-incubation:

- In a 96-well or 384-well plate, add serial dilutions of this compound (typically across a range of 0.001 µM to 100 µM) and the positive control inhibitor (Ketoconazole).

- Add the master mixture (enzyme + substrate) to each well.

- Initiate the enzymatic reaction by adding the NADPH regenerating system. The final reaction volume is usually 50-100 µL.

Incubation and Reaction Termination:

- Incubate the plate at 37°C for a predetermined time (e.g., 30-45 minutes), ensuring the reaction is within the linear range for both time and enzyme concentration.

- Stop the reaction by adding a stop solution (e.g., 80:20 v/v acetonitrile:TRIS base).

Fluorescence Measurement:

- Read the fluorescence intensity using a microplate reader with appropriate excitation/emission filters (e.g., Ex/Em ~409/460 nm for BOMCC conversion).

Data Analysis:

- Calculate the percentage of enzyme activity remaining for each concentration of this compound and the control inhibitor.

- Plot the percentage inhibition (or activity) against the logarithm of the compound concentration.

- Fit the data using a non-linear regression curve (e.g., sigmoidal dose-response model) to calculate the IC₅₀ value.

Advanced Assay Considerations for Drug Development

For a comprehensive DDI assessment, you should consider these advanced concepts and methods beyond the basic fluorescence assay.

- Time-Dependent Inhibition (TDI): To determine if this compound is a mechanism-based inhibitor, a TDI assay is essential. This involves pre-incubating the compound with the CYP3A4 enzyme and NADPH for longer periods (e.g., 30 minutes) before adding the substrate and measuring residual activity. A significant increase in inhibition potency after pre-incubation suggests TDI [5].

- Structural Alerts and QSAR Models: The FDA guidance recommends special attention for metabolites with structural alerts for MBI [5]. Computational (Q)SAR models can be used as an initial screen to predict the reversible and time-dependent inhibition potential of a compound, helping to prioritize which compounds and metabolites to test experimentally [5].

- CYP3A4 vs. CYP3A5 Selectivity: While often inhibited together, developing selective CYP3A4 inhibitors is an active area of research. Structural biology studies have shown that differential C-terminal loop conformations can be exploited to design compounds that selectively inhibit CYP3A4 over the highly similar CYP3A5 [6].

References

- 1. (PDF) SAR an exquisitely selective 156497 of... - Academia.edu inhibitor [academia.edu]

- 2. A dual inhibitor of Aurora kinase and tubulin polymerization [sciencedirect.com]

- 3. CYP3A4 Inhibition Assay Service [reactionbiology.com]

- 4. High volume bioassays to assess CYP3A4-mediated drug ... [pubmed.ncbi.nlm.nih.gov]

- 5. Novel (Q)SAR models for prediction of reversible and time ... [pmc.ncbi.nlm.nih.gov]

- 6. Decoding the selective chemical modulation of CYP3A4 [pmc.ncbi.nlm.nih.gov]

SAR156497 preparation of stock solutions

Compound Background: SAR156497

This compound is identified as a highly potent and selective small molecule inhibitor of all three Aurora kinases (Aurora A, B, and C) [1] [2]. It belongs to a novel series of tricyclic molecules and was developed to investigate the therapeutic potential of Aurora kinase inhibition in cancer [2].

- Primary Target: Pan-Aurora Kinase Inhibitor (Aurora A, B, and C) [2].

- Reported IC₅₀: The crystal structure of Aurora A in complex with this compound is available (PDB ID: 4UZH), and its binding affinity (IC₅₀) is reported as 9800 nM in the associated dataset [1]. Please consult the primary literature for comprehensive activity data.

- Molecular Formula: C₁₅H₁₃FN₄O [1].

- Molecular Weight: 300.30 g/mol (calculated from formula).

Stock Solution Preparation Protocol

The following is a standard protocol for preparing stock solutions of small molecule inhibitors like this compound. This protocol should be adapted based on the specific physicochemical properties of the compound, which were not detailed in the search results.

Materials & Equipment

- Compound: this compound (as a solid, typically lyophilized powder).

- Solvent: High-purity dimethyl sulfoxide (DMSO), sterile-filtered is recommended.

- Labware: Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL capacity).

- Equipment: Analytical balance (capable of weighing to 0.01 mg), micro-pipettes, vortex mixer, and sonicator (optional).

Step-by-Step Procedure

Weighing the Compound

- Bring the compound vial and all solvents to room temperature before opening to prevent water condensation.

- Tare a clean weighing boat or vial on the analytical balance.

- Accurately weigh out the desired mass of this compound. For example, to prepare a 10 mM stock solution in 1 mL of solvent:

- Mass (mg) = Desired Concentration (mM) × Molecular Weight (g/mol) × Volume (mL)

- Mass = 10 mM × 300.30 g/mol × 0.001 L ≈ 3.0 mg

Dissolving the Compound

- Transfer the weighed powder into a labeled microcentrifuge tube.

- Add a calculated volume of pure DMSO to achieve the final desired concentration (e.g., 3.0 mg of powder in 1 mL DMSO for a ~10 mM stock).

- Cap the tube tightly and vortex vigorously for 1-2 minutes.

Ensuring Complete Solubilization

- If the compound does not dissolve completely after vortexing, briefly sonicate the tube in a room-temperature water bath sonicator for 1-2 minutes.

- Visually inspect the solution to ensure it is clear and there is no undissolved material.

Aliquoting and Storage

- Once fully dissolved, immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles.

- Clearly label all aliquots with the compound name, concentration, date, and solvent.

- Store the aliquots at -20°C or preferably -80°C for long-term stability. Desiccated storage is recommended to minimize water absorption.

Preparation Workflow

The following diagram outlines the logical workflow for preparing the stock solution:

Critical Considerations for Preparation

| Aspect | Consideration & Rationale |

|---|---|

| Solvent Choice | DMSO is the standard solvent for kinase inhibitors. The solubility of this compound in other solvents (e.g., water) is unknown. |

| Concentration | Prepare the highest practicable concentration (e.g., 10-100 mM) to minimize the volume of DMSO added to cell culture assays (typically keep final DMSO ≤0.1%). |

| Sterility | The solution is not sterile after preparation. For cell-based assays, filter sterilization using a compatible solvent-resistant filter (e.g., PTFE) may be necessary. |

| Stability | The long-term stability of this compound in DMSO has not been published. A general recommendation is to use aliquots within 6-12 months when stored desiccated at -80°C. |

Application Notes & Safety

- Bioactivity Assumption: When using the stock solution in cellular or biochemical assays, it is assumed that the compound is stable and fully active. Include appropriate controls (e.g., vehicle with DMSO only) in all experiments.

- Safety Disclaimer: This protocol is for research purposes only. This compound is a biologically active compound. Refer to its Safety Data Sheet (SDS) for specific handling, hazard, and disposal information. Always wear appropriate personal protective equipment (PPE).

Seeking Further Information

Since specific formulation data is not publicly available, you may need to:

- Contact the Supplier: If you obtained the compound from a commercial supplier, request their technical data sheet or application notes.

- Consult Primary Literature: Closely examine the Methods sections of research papers that use this compound, such as the foundational Journal of Medicinal Chemistry article [2], as they sometimes detail how the compound was reconstituted for their experiments.

- Empirical Testing: You may need to perform small-scale solubility tests if the standard DMSO protocol is ineffective.

References

Comprehensive Application Notes and Protocols: SAR156497 Biomarker Phosphorylation Analysis in Aurora Kinase Research

Introduction to SAR156497

This compound represents a highly selective pan-Aurora kinase inhibitor with exquisite specificity for Aurora A, B, and C isoforms. This small molecule inhibitor belongs to a novel series of tricyclic compounds discovered through phenotypic screening approaches that identified compounds with potent anti-proliferative activity in Jurkat cells, a T-cell acute lymphocytic leukemia cell line. This compound exhibits minimal off-target activity, with only marginal effects on PLK4 at significantly higher concentrations, making it one of the most selective cell-permeable pan-Aurora inhibitors described to date [1] [2]. The compound demonstrates potent cellular activity, inhibiting Aurora A autophosphorylation and Aurora B-mediated histone H3 phosphorylation at concentrations below 40 nM, with improved cellular inhibition compared to earlier generation Aurora inhibitors [1].

The therapeutic significance of Aurora kinases stems from their essential roles in mitosis and cell cycle regulation, with frequent overexpression observed in diverse hematological and solid tumors. Aurora A and B are implicated in various cancers and have been associated with aneuploidy and poor prognosis, while Aurora C functions as an oncogene in specific contexts such as thyroid cancer [1]. While multiple Aurora inhibitors have entered clinical trials, many exhibit polypharmacology that complicates the interpretation of results. This compound addresses this limitation through its exceptional selectivity profile, enabling precise dissection of Aurora kinase-mediated signaling in cellular models [1] [2].

Aurora Kinase Signaling & Biological Significance

Molecular Functions of Aurora Kinases

The Aurora kinase family comprises three highly conserved serine/threonine kinases (Aurora A, B, and C) that function as crucial regulators of mitotic progression and cell division. These kinases display distinct subcellular localization and functions during mitosis:

- Aurora A localizes at centrosomes during interphase and at mitotic poles throughout mitosis, where it regulates centrosome maturation, spindle assembly, and G2/M transition through phosphorylation of PLK1 [1] [3].

- Aurora B functions as the catalytic component of the Chromosomal Passenger Complex, localizing to centromeres during metaphase and the central mitotic spindle during anaphase. It regulates chromosome condensation, the spindle assembly checkpoint, and cytokinesis through phosphorylation of substrates including histone H3 [1].

- Aurora C plays a primary role in male meiosis during spermatogenesis but can compensate for Aurora B function in somatic cells when overexpressed [1] [4].

The regulatory mechanisms controlling Aurora A activity exemplify the sophisticated allosteric control of these kinases. Aurora A activation occurs through two distinct pathways: at centrosomes through autophosphorylation of T288 in the activation loop, and on spindle microtubules through interaction with TPX2, which binds to the PIF pocket and induces conformational changes that enhance catalytic activity [3]. This multifaceted regulation allows Aurora A to perform context-specific functions at different subcellular locations during mitosis.

Aurora Kinases in Cancer

Aurora kinases are frequently overexpressed in a wide range of malignancies. According to TCGA data analysis, AURKA shows significantly elevated expression in most cancer types compared to normal tissues, with particularly high expression in rectum adenocarcinoma, glioblastoma, and diffuse large B-cell lymphoma [4]. Both AURKA and AURKB overexpression correlate with worse overall survival in multiple cancer types including adrenocortical carcinoma, kidney cancers, liver hepatocellular carcinoma, and lung adenocarcinoma [4].

The oncogenic functions of Aurora kinases extend beyond their core mitotic roles to include regulation of cancer cell proliferation, epithelial-mesenchymal transition, metastasis, apoptosis resistance, and cancer stem cell self-renewal [4]. AURKA specifically forms multiprotein complexes with unique biochemical properties in cancer cells, such as complexes that stabilize the oncogenic transcription factor N-Myc in neuroblastoma and prostate cancer [3]. These disease-associated complexes represent particularly attractive therapeutic targets with potential for selective vulnerability in cancer cells.

Table 1: Aurora Kinase Isoforms and Their Characteristics

| Isoform | Chromosomal Location | Cellular Localization | Primary Functions | Cancer Associations |

|---|---|---|---|---|

| Aurora A (AURKA) | 20q13.2 | Centrosomes, spindle poles | Centrosome maturation, spindle assembly, G2/M transition | Amplified in breast, ovarian, colon cancers; poor prognosis |

| Aurora B (AURKB) | 17p13.1 | Centromeres, midzone, midbody | Chromosome condensation, spindle checkpoint, cytokinesis | Overexpressed in HT29, HeLa, MCF-7; correlates with malignancy |

| Aurora C (AURKC) | 19q13.43 | Centrosomes, spindle midzone | Male meiosis, spermatogenesis | Overexpressed in thyroid cancer; can complement Aurora B |

Biomarker Phosphorylation Analysis

Key Phosphorylation Biomarkers

The activity of this compound against Aurora kinases can be monitored through specific phosphorylation biomarkers that serve as direct readouts of target engagement and inhibition:

- p-T288 Aurora A: Autophosphorylation of threonine 288 in the activation loop is essential for Aurora A catalytic activity. This modification is particularly important for centrosomal Aurora A function and can be detected using phospho-specific antibodies [3] [4].

- p-S10 Histone H3: Phosphorylation of serine 10 on histone H3 represents a canonical substrate of Aurora B kinase activity and serves as a specific biomarker for Chromosomal Passenger Complex function at centromeres and during cytokinesis [1].

- p-T232 Aurora B: While less characterized than the Aurora A T288 site, this autophosphorylation site correlates with Aurora B activation and can provide complementary information about inhibitor effects on this isoform [4].

The temporal dynamics of these phosphorylation events following this compound treatment provide crucial information about compound potency, duration of action, and potential isoform-selective effects. p-S10 Histone H3 phosphorylation decreases rapidly following Aurora B inhibition, while p-T288 Aurora A may exhibit distinct kinetics based on subcellular localization and regulatory interactions [1].

Western Blot Protocol for Phosphorylation Analysis

Materials & Reagents

- Cell lines: HCT116, HeLa, or other appropriate cancer cell lines

- This compound (prepare 10 mM stock solution in DMSO)

- Control compounds: this compound analogs or other Aurora inhibitors

- Phospho-specific antibodies: anti-p-T288 Aurora A, anti-p-S10 Histone H3

- Total protein antibodies: anti-Aurora A, anti-Histone H3

- Cell lysis buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

- Electrophoresis and Western blotting equipment

Procedure

- Cell Treatment: Seed cells at appropriate density (e.g., 3×10^5 cells/well in 6-well plates) and culture for 24 hours. Treat cells with this compound at concentrations ranging from 1 nM to 1 μM for 2-4 hours. Include DMSO vehicle control and reference inhibitor controls.

- Protein Extraction: Aspirate media, wash cells with ice-cold PBS, and lyse in RIPA buffer. Incubate on ice for 15 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant and determine protein concentration using BCA assay.

- Gel Electrophoresis: Load 20-30 μg of protein per lane on 4-12% Bis-Tris gels. Run at 120-150 V for 60-90 minutes using MOPS or MES running buffer.

- Protein Transfer: Transfer proteins to PVDF membranes using standard wet or semi-dry transfer systems.

- Immunoblotting: Block membranes with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (1:1000 dilution) overnight at 4°C. Wash membranes and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

- Detection: Develop blots using enhanced chemiluminescence substrate and image with digital imaging system.

Data Analysis Quantify band intensities using image analysis software. Normalize phospho-protein signals to total protein levels and calculate percentage inhibition relative to vehicle-treated controls. Generate dose-response curves to determine IC50 values for phosphorylation inhibition [1].

Immunofluorescence and Cellular Imaging

Protocol for Mitotic Progression Analysis

- Cell Preparation: Seed cells on glass coverslips in 12-well plates and culture overnight.

- Compound Treatment: Treat cells with this compound at IC50-IC90 concentrations (e.g., 10-500 nM) for 12-24 hours to capture mitotic effects.

- Fixation and Staining: Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100 for 10 minutes, and block with 3% BSA for 30 minutes.

- Immunostaining: Incubate with primary antibodies (anti-α-tubulin for spindle staining, anti-p-S10 Histone H3 for Aurora B activity) for 2 hours at room temperature, followed by fluorescent secondary antibodies for 1 hour. Include DAPI for DNA visualization.

- Image Acquisition: Capture images using fluorescence microscope with 60× or 100× objectives. Acquire z-stacks for three-dimensional analysis of mitotic structures.

- Phenotypic Scoring: Analyze images for mitotic phenotypes including:

- Spindle organization and polarity

- Chromosome alignment and segregation

- Cytokinetic failure and polyploidy

- Centrosome amplification and maturation

Flow Cytometry for Cell Cycle Analysis

- Cell Preparation: Harvest this compound-treated cells by trypsinization and wash with PBS.

- Fixation and Staining: Fix cells in 70% ethanol at -20°C for 2 hours. Stain with propidium iodide solution (50 μg/mL PI, 100 μg/mL RNase A) for 30 minutes at 37°C.

- Data Acquisition: Analyze DNA content using flow cytometer with appropriate excitation and emission filters for PI.

- Cell Cycle Analysis: Use modeling software to quantify cell cycle distribution. Aurora B inhibition typically results in polyploidy (≥4N DNA content) due to cytokinesis failure [1].

Cellular Activity & Selectivity Profiling

Cellular Potency and Antiproliferative Effects

The cellular activity of this compound has been extensively characterized across multiple cancer cell lines, demonstrating potent antiproliferative effects with IC50 values in the low nanomolar range. In sensitive cell lines such as HeLa cervical carcinoma cells, this compound exhibits exceptional potency with IC50 values below 10 nM. The compound shows varying efficacy across different cancer cell models, with IC50 values of approximately 3700 nM in HCT116 colon carcinoma cells and 5900 nM in HEK293 cells when treated with the related control compound in comparative studies [1]. These differential sensitivities reflect variations in Aurora kinase dependency, proliferation rates, and potentially compensatory mechanisms among different cancer types.

The temporal aspects of this compound response are critical for experimental design. Cell cycle arrest and polyploidization typically manifest within 24-48 hours of treatment, with maximal effects observed by 48-72 hours. The time from mitotic arrest to apoptotic cell death is highly variable between cancer cell lines, which may account for some differences in viability assay results [1]. For compound characterization, it is recommended to assess both short-term (24-48 hour) biomarker modulation and longer-term (72-96 hour) antiproliferative effects to fully capture the compound's activity profile.

Table 2: Cellular Activity of this compound and Analogues in Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (nM) | Compound 1 IC50 (nM) | Compound 2 IC50 (nM) | Phenotypic Observations |

|---|---|---|---|---|---|

| HeLa | Cervical carcinoma | <10 | <1.0 | <1.0 | High sensitivity, complete proliferation inhibition |

| HCT116 | Colon carcinoma | 3700 ± 2000 | 840 ± 240 | ~100* | Moderate sensitivity, polyploidy at 500 nM |

| HEK293 | Embryonic kidney | 5900 ± 1800 | 250 ± 48 | ~100* | Variable response, cell cycle arrest |

| PC3 | Prostate cancer | >10,000 | 990 ± 1500 | ~100* | Limited viability loss, plateau at 50% |

*Loss of cell viability plateaued at 50% at 100 nM compound concentration [1]

Selectivity Profiling

The exceptional selectivity of this compound for Aurora kinases has been demonstrated through comprehensive kinome profiling against 468 human wild-type and mutant kinases. At a concentration of 1 μM, this compound shows exclusive on-target activity against Aurora A, B, and C with minimal off-target interactions [1] [2]. The only notable off-target activity is against PLK4, with IC50 values of 43 nM for compound 1 and 82 nM for compound 2, which are approximately 10-100 fold higher than the cellular IC50 values for Aurora kinase inhibition [1].

The structural basis for this selectivity has been elucidated through X-ray crystallography of Aurora A in complex with related inhibitors. The co-crystal structure (PDB: 5ONE) reveals that the pyrimido-benzodiazipinone scaffold of these compounds forms two hydrogen bonds with the main chain amide and carbonyl group of the hinge residue A213. The benzodiazepinone ring inserts into a deep hydrophobic pocket created by L263 and an unusual inactive conformation of the activation segment, which assumes a DFG "in" conformation. The methyl group addition to the scaffold cannot be accommodated by many other kinases, including ERK5, contributing significantly to the selectivity profile [1].

Recommended selectivity assessment includes:

- Broad kinome profiling using platform approaches such as KINOMEscan to identify potential off-targets

- Counter-screening against common off-target kinases including PLK4, LRRK2, and BRD4

- Cellular pathway analysis to assess effects on related signaling pathways

Research Applications & Integrated Workflow

Applications in Tool Compound Studies

This compound serves as an exceptional tool compound for deciphering Aurora kinase biology due to its exquisite selectivity profile. Key research applications include:

- Mitotic progression studies: Utilizing this compound to interrogate the distinct functions of Aurora A and B in spindle assembly, chromosome bi-orientation, and cytokinesis without confounding off-target effects [1].

- Synthetic lethality screens: Identifying genetic vulnerabilities associated with Aurora kinase inhibition in specific cancer backgrounds, potentially revealing combination therapy opportunities [4].

- Chemical biology platforms: Employing this compound as a reference compound in profiling workflows to validate Aurora-specific phenotypes and distinguish isoform-selective versus pan-Aurora inhibitor effects.

The utility of this compound is particularly evident in models of acute hematological tumors such as Acute Myeloid Leukemia, which have higher proliferation rates and have shown more promising response to Aurora kinase inhibitors in clinical settings compared to solid tumors [1]. The narrow therapeutic window observed for this compound in colon adenocarcinoma xenograft studies further highlights the importance of appropriate model selection for compound evaluation [1].

Experimental Workflow Integration

For comprehensive characterization of Aurora kinase inhibitors, we recommend the following integrated workflow:

- Initial screening: Broad concentration range testing (1 nM - 10 μM) in 2-3 cell lines with differential Aurora kinase dependency

- Biomarker validation: Western blot analysis of p-T288 Aurora A and p-S10 Histone H3 following 4-hour treatment at IC50-IC90 concentrations

- Phenotypic characterization: Immunofluorescence analysis of mitotic structures and flow cytometric cell cycle profiling after 24-48 hour treatment

- Selectivity assessment: Broad kinome profiling and counter-screening against common off-targets

- Mechanistic studies: Extended time-course experiments to evaluate cell fate decisions (arrest, death, senescence) following mitotic perturbation

This workflow ensures comprehensive characterization of Aurora kinase inhibitors while conserving resources through strategic prioritization of assays.

The following diagram illustrates the experimental workflow for comprehensive characterization of Aurora kinase inhibitors:

References

- 1. Characterization of a highly selective inhibitor of the Aurora kinases... [pmc.ncbi.nlm.nih.gov]

- 2. RCSB PDB - 4UZH: SAR an exquisitely selective inhibitor of... 156497 [rcsb.org]

- 3. The multifaceted allosteric regulation of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting AURKA in Cancer: molecular mechanisms and ... [pmc.ncbi.nlm.nih.gov]

Quantitative Activity of SAR156497 in HCT116 Cells

The table below summarizes the key quantitative data for SAR156497 from a 2017 study, which reported its anti-proliferative activity (cell viability) and its effect on cellular Aurora kinase signaling [1].

| Assay Type | Experimental Context | This compound Concentration / IC₅₀ Value | Key Observation |

|---|---|---|---|

| Cell Viability (Cell Titer Glo) | HCT116 cells, 72-hour treatment | IC₅₀ = 3700 ± 2000 nM | Anti-proliferative effect [1]. |

| Biomarker Inhibition (Western Blot) | HCT116 cells | ~ 40 nM | Inhibited Aurora A auto-phosphorylation and Aurora B-mediated Histone H3 (Ser10) phosphorylation [1]. |

| Cell Cycle Analysis (FACS) | HCT116 cells, 48-hour treatment | 500 nM | Induced polyploidy (4N DNA content), consistent with Aurora B inhibition [1]. |

Detailed Experimental Protocols

Based on the source publication, here are the methodologies for the key experiments cited in the table above.

Cell Viability Assay (Cell Titer Glo)

This protocol is used to determine the compound's IC₅₀ value for anti-proliferative activity.

- Cell Line: HCT116 human colon carcinoma cells.

- Seeding and Culture: Seed cells in appropriate culture flasks or plates and allow them to adhere and grow in McCoys 5a medium supplemented with 10% fetal bovine serum at 37°C with 5% CO₂ [2].

- Compound Treatment: Treat cells with a dose-response range of this compound. The cited study tested concentrations up to 33.3 µM [1].

- Incubation Period: Incubate the cells with the compound for 72 hours.

- Viability Measurement: After incubation, add Cell Titer-Glo Reagent to the culture. This assay measures ATP levels, an indicator of metabolically active cells. Luminescence is recorded, and data is normalized to untreated control cells to calculate the percentage of cell viability and the IC₅₀ value [1].

Cellular Target Engagement (Western Blot)

This protocol assesses the direct inhibition of Aurora kinase activity by this compound in cells.

- Cell Line and Culture: Grow HCT116 cells to the desired confluence.

- Compound Treatment: Treat cells with this compound. A concentration of ~40 nM was sufficient to inhibit Aurora kinase signaling in HCT116 cells [1].

- Cell Lysis and Protein Extraction: Lyse cells using a suitable RIPA buffer containing protease and phosphatase inhibitors.

- Gel Electrophoresis and Blotting: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

- Antibody Detection: Probe the membrane with the following primary antibodies:

- Anti-phospho-Histone H3 (Ser10) to monitor inhibition of Aurora B kinase activity.

- Anti-phospho-Aurora A (Thr288) or total Aurora A to monitor its auto-phosphorylation status.

- Visualization: Use appropriate secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A reduction in band intensity for phosphorylated proteins indicates successful target inhibition [1].

Cell Cycle Analysis (FACS)

This protocol evaluates the functional consequence of Aurora kinase inhibition on the cell cycle.

- Cell Line and Culture: Grow HCT116 cells.

- Compound Treatment: Treat cells with this compound. The cited study used a concentration of 500 nM for 48 hours [1].

- Cell Harvesting and Fixation: Trypsinize cells, wash with PBS, and fix them in cold 70% ethanol.

- Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI), which stains DNA, and RNase A to degrade RNA.